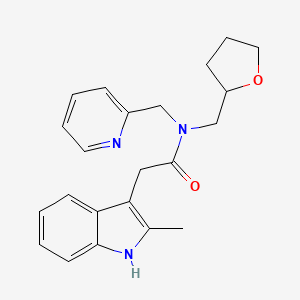![molecular formula C17H19ClN2O2 B5906175 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide](/img/structure/B5906175.png)
3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide, also known as CENIM, is a synthetic compound that belongs to the family of isonicotinamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in animal models, as well as to inhibit the growth of cancer cells. Additionally, 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. However, one limitation of 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide. One area of interest is the development of more efficient synthesis methods for 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide and its potential therapeutic applications in various disease states. Finally, more research is needed to determine the optimal dosage and administration route for 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide in order to maximize its therapeutic effects.
Méthodes De Synthèse
3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 4-ethylphenol with epichlorohydrin to form 2-(4-ethylphenoxy)ethyl chloride. This intermediate is then reacted with isonicotinamide in the presence of a base to form the desired product, 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide.
Applications De Recherche Scientifique
3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, 3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylisonicotinamide has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-chloro-N-[2-(4-ethylphenoxy)ethyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-13-4-6-14(7-5-13)22-11-10-20(2)17(21)15-8-9-19-12-16(15)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHZPAZFHQCMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN(C)C(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide](/img/structure/B5906094.png)

![3-{[(2-methoxybenzyl)(pyridin-3-ylmethyl)amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5906105.png)
![5-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoxaline](/img/structure/B5906127.png)
![3-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5906131.png)
![N-((1S)-1-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-3-methylbutyl)acetamide](/img/structure/B5906136.png)

![N-ethyl-3-[(2-hydroxy-2-methylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5906142.png)
![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidine](/img/structure/B5906150.png)
![(1R,9aR)-1-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5906158.png)
![N-allyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5906174.png)
![4-methyl-7-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B5906181.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-indole-6-carboxamide](/img/structure/B5906210.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5906219.png)